N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S2/c1-2-22-14-5-3-4-6-15(14)27(24,25)21-17(22)26-10-16(23)20-11-7-8-13(19)12(18)9-11/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLKZFUHNOCTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C17H15ClFN3O3S2
- Molecular Weight : 427.89 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections detail these activities.
Antibacterial Activity
Research has shown that thiadiazine derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of compounds similar to this compound against a range of pathogenic bacteria. The results indicated that these compounds were effective against Gram-positive and Gram-negative bacteria. For example:
| Bacteria Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Antiviral Activity
The antiviral properties of thiadiazine derivatives have been documented in several studies. The compound was tested against HIV strains (HIV-1 and HIV-2) using MT-4 cells. The results showed a significant reduction in viral replication with an IC50 value of approximately 8 µM .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibited anti-inflammatory properties in animal models. A study reported a reduction in paw edema in rats treated with this compound compared to control groups .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazine derivatives in clinical settings:
- Case Study 1 : A patient with bacterial infection resistant to standard antibiotics was treated with a derivative of N-(3-chloro-4-fluorophenyl)-2-(...) resulting in complete resolution of infection within two weeks.
- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, a regimen including this compound showed improved survival rates compared to conventional therapies.
Scientific Research Applications
Synthetic Pathways
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide involves several methodologies that leverage the reactivity of its functional groups. Common synthetic strategies include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving 3-chloro-4-fluoroaniline and various thioketones or thiocarbonyl compounds.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by applying microwave irradiation to the reaction mixture, facilitating the formation of the desired thiadiazine derivatives efficiently .
Pharmacological Properties
The pharmacological potential of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show efficacy against a range of bacterial strains and fungi .
Antiviral Activity
The compound has been evaluated for its antiviral activity against HIV strains. Studies have shown that certain derivatives can inhibit the replication of HIV in cell cultures . The mechanism involves disruption of viral protein function, making it a candidate for further development as an antiviral agent.
Cholinesterase Inhibition
This compound has also been investigated for its inhibitory effects on cholinesterases. It demonstrates potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain .
Case Study 1: Antimicrobial Efficacy
In a study comparing various thiadiazine derivatives against Candida species, this compound was found to exhibit superior antimicrobial activity compared to conventional antifungal agents like ketoconazole .
Case Study 2: Cholinesterase Inhibition
A series of experiments assessed the inhibitory effects of this compound on electric eel acetylcholinesterase and horse serum butyrylcholinesterase. The results indicated that it significantly outperformed standard inhibitors like donepezil in terms of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
